5-Aminopyrazine-2-carboxylic acid

Overview

Description

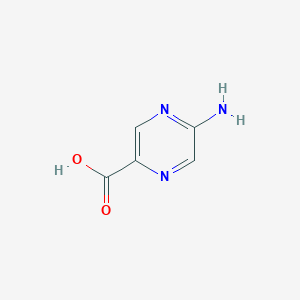

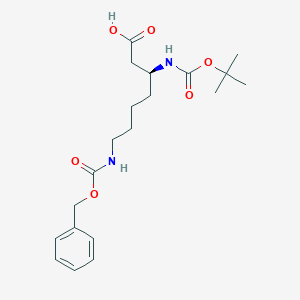

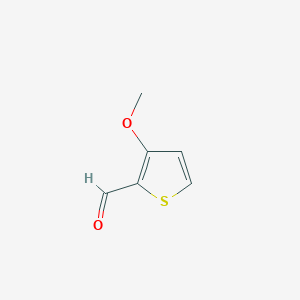

5-Aminopyrazine-2-carboxylic acid is a compound with the CAS Number: 40155-43-9 and a molecular weight of 139.11 . Its IUPAC name is 5-amino-2-pyrazinecarboxylic acid . It is a solid substance that should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Synthesis Analysis

The synthesis of compounds related to this compound has been reported in several studies . For instance, favipiravir, an antiviral drug, was synthesized from 2-aminopyrazine . The synthesis involved seven steps, including the creation of 3,6-dichloropyrazine-2-carbonitrile, a key intermediate . Another study described an optimized procedure for the synthesis of favipiravir starting from 3-aminopyrazine-2-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C5H5N3O2 . A study on a related compound, 3-aminopyrazine-2-carboxylic acid, revealed that each hexacoordinated Al(III) centre adopts a distorted octahedral geometry occupied by two O carboxylate, two N pyrazine, and two O hydroxo atoms .Chemical Reactions Analysis

Several chemical reactions involving compounds related to this compound have been reported . For example, the synthesis of favipiravir involved regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .Scientific Research Applications

Synthesis and Derivatives

- The preparation of 2-aminopyrazine 5-carboxylic acid and its derivatives through the Curtius reaction has been explored. This process is particularly effective using hydrogenolysis or acid hydrolysis (Schut, Mager, & Berends, 2010).

- A method for converting 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid via whole-cell biotransformation using Agrobacterium sp. DSM 6336 has been developed. This approach is valuable for synthesizing new antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

- Investigations into the synthesis of 3-aminopyrazine-2-carboxylic acid, highlighting its extensive network of hydrogen bonds, provide insights into its molecular structure and potential applications (Dobson & Gerkin, 1996).

Chemical Properties and Interactions

- A study on 2-aminopyrazines reveals a correlation between electrostatic charge on hydrogen-bond acceptor sites and their ability to form intermolecular hydrogen bonds with carboxylic acids. This finding is significant for understanding and manipulating the chemical behavior of aminopyrazine derivatives (Aakeröy et al., 2012).

Pharmaceutical Applications

- 5-Methylpyrazine-2-carboxylic acid, closely related to 5-aminopyrazine-2-carboxylic acid, is an important intermediate in pharmaceuticals, particularly in the production of hypoglycemic and lipid-lowering drugs. Various synthesis methods, including chemical, electrochemical, and microbial synthesis, have been explored for its production (Bai Jin-quan, 2013).

- The antimicrobial activity of compounds derived from 5-aminopyrazoles, including those utilizing this compound, has been researched. These compounds show sensitivity against Gram-positive bacteria, suggesting potential medical applications (Murlykina et al., 2013).

Mechanism of Action

Target of Action

5-Aminopyrazine-2-carboxylic acid is a key intermediate in the synthesis of Favipiravir , an antiviral drug . Favipiravir primarily targets virus RNA-dependent RNA polymerase , which is crucial for the replication of RNA viruses .

Mode of Action

As a prodrug, Favipiravir undergoes biotransformation to exert its antiviral effect . It inhibits the RNA-dependent RNA polymerase, thereby preventing the replication of RNA viruses .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of favipiravir . Favipiravir, in turn, interferes with the replication of RNA viruses by inhibiting the RNA-dependent RNA polymerase .

Pharmacokinetics

It’s known that favipiravir, which is synthesized from this compound, is well-absorbed and widely distributed in the body .

Result of Action

The primary result of the action of this compound is the production of Favipiravir . Favipiravir then exerts its antiviral effects by inhibiting the replication of RNA viruses .

Action Environment

The action of this compound, as part of the synthesis of Favipiravir, can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment, under -20°C to maintain its stability

Safety and Hazards

The safety information for 5-Aminopyrazine-2-carboxylic acid indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 5-Aminopyrazine-2-carboxylic acid and related compounds are promising. Favipiravir, a related compound, has been re-purposed to treat COVID-19 patients under emergency provision in several countries . The synthesis routes of favipiravir have been reported by academic groups and companies, and it is believed that diethyl malonate could be used for the synthesis of 2-aminomalonamide .

Properties

IUPAC Name |

5-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEFOOOBIHQRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619638 | |

| Record name | 5-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-43-9 | |

| Record name | 5-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)